2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
Description
This compound features a 3-benzazepine core substituted with 7,8-dimethoxy and 2-oxo groups, linked via an acetamide bridge to a tetrahydro-2H-pyran moiety bearing a 4-methoxyphenyl substituent.
Properties
Molecular Formula |
C27H32N2O6 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C27H32N2O6/c1-32-22-6-4-21(5-7-22)27(9-12-35-13-10-27)18-28-25(30)17-29-11-8-19-14-23(33-2)24(34-3)15-20(19)16-26(29)31/h4-8,11,14-15H,9-10,12-13,16-18H2,1-3H3,(H,28,30) |
InChI Key |
BUGAHJAPJVMLEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzazepine core through a cyclization reaction, followed by the introduction of methoxy groups via methylation reactions. The pyran ring is typically introduced through a separate synthetic route and then coupled with the benzazepine core using appropriate linking chemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzazepine core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds or as a model compound for studying reaction mechanisms.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly if it shows activity against specific targets.
Industry: Its unique structure may make it useful in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
Pathway Modulation: The compound could modulate specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Key Structural Features:
Analysis :
- The target compound shares acetamide bridging with benzo[b][1,4]oxazin derivatives (e.g., compound 7a-c) but differs in its benzazepine core versus the oxazinone scaffold .
- The methoxy groups align with compounds in , which utilize methoxy and dimethylamino-propan-2-yloxy groups for solubility or receptor binding .
- Unlike macrolactams (e.g., Rapa analogs), the target lacks a cyclic ester but retains hydrogen-bonding capacity via its amide and ketone groups .
Methodological Comparisons:
Insights :
- The target compound’s synthesis may mirror ’s use of cesium carbonate for deprotonation and DMF as a polar aprotic solvent .
- Dereplication strategies () using LCMS and molecular networking (cosine scores for fragmentation patterns) could differentiate it from analogs like triazolo-pyridin benzamides .
Comparative Bioactivity Data:
Discussion :
- While plant-derived biomolecules () emphasize antimicrobial activity , the target compound’s benzazepine scaffold is more aligned with dopamine receptor ligands (unconfirmed in provided evidence).
- NMR chemical shift comparisons () suggest that substituent positioning (e.g., methoxy groups at 7,8 vs. 4-methoxyphenyl in pyran) could critically influence bioactivity .
Data Tables and Research Findings
Table 1: Structural and Functional Group Comparison
| Feature | Target Compound | Benzo[b][1,4]oxazin Derivatives | Triazolo-pyridin Benzamides |
|---|---|---|---|
| Core Scaffold | 3-Benzazepine | Benzo[b][1,4]oxazin-3(4H)-one | Benzamide-triazolo-pyridin |
| Key Substituents | 7,8-Dimethoxy, 4-methoxyphenyl | Pyrimidinyl, oxadiazole | Fluorine, dimethylamino |
| Hydrogen-Bonding Capacity | High (amide, ketone) | Moderate (oxazinone, amide) | Moderate (amide, triazolone) |
Biological Activity
The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic molecule that features a benzazepine core and various functional groups. Its molecular formula is , with a molecular weight of approximately 374.5 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Features
The unique structural characteristics of this compound include:
- Benzazepine Core : A bicyclic structure known for its interaction with various biological targets.
- Dimethoxy Substituents : Located at positions 7 and 8, these groups may enhance the compound's lipophilicity and biological activity.
- Acetamide Group : This moiety contributes to the compound's reactivity and potential interactions with biological macromolecules.
Biological Activity Overview
Research into the biological activity of this compound suggests potential interactions with several biological systems. Compounds with similar structures often exhibit significant pharmacological properties, including:
- Neurotransmitter Receptor Modulation : The benzazepine scaffold is known for its ability to interact with neurotransmitter receptors, which may influence neurological functions.
- Anticancer Properties : Preliminary studies indicate that derivatives of benzazepine compounds may possess anticancer activity, warranting further investigation into their mechanisms of action.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Receptor Binding : It may bind to specific neurotransmitter receptors or enzymes, modulating their activity.
- Cell Signaling Pathways : Interaction with signaling pathways could lead to altered cellular responses, particularly in cancerous cells.
Table 1: Summary of Related Compound Studies
Example Study
A study investigating related benzazepine derivatives demonstrated significant cytotoxicity against human lung cancer cells (A549), with IC50 values ranging from 11.20 to 59.61 µg/ml. The most effective compounds in this series showed promising results for further development as anticancer agents .
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide . Key areas for future investigation include:
- In vitro and In vivo Studies : Comprehensive studies to assess the pharmacokinetics and dynamics of the compound.
- Molecular Docking Studies : To predict binding affinities and interactions with specific biological targets.
- Synthetic Modifications : Exploring derivatives that may enhance efficacy or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
